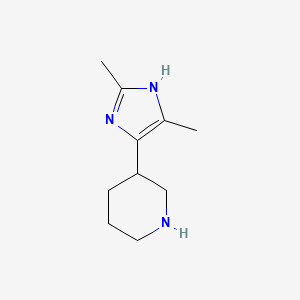
Benzenemethanamine, 3-methyl--alpha--propyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-Propyl-m-methylbenzylamine: is an organic compound that belongs to the class of amines It is characterized by the presence of a propyl group and a methyl group attached to the benzylamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzenemethanamine, 3-methyl--alpha--propyl- can be achieved through several methods. One common approach is the reductive amination of a carbonyl compound. This involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a nickel catalyst . Another method involves the alkylation of benzylamine with a suitable alkyl halide under basic conditions .
Industrial Production Methods: Industrial production of Benzenemethanamine, 3-methyl--alpha--propyl- typically involves large-scale reductive amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: Alpha-Propyl-m-methylbenzylamine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Imines, nitriles.
Reduction: Secondary amines, tertiary amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Alpha-Propyl-m-methylbenzylamine has several scientific research applications:
Mechanism of Action
The mechanism of action of Benzenemethanamine, 3-methyl--alpha--propyl- involves its interaction with specific molecular targets. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- Alpha-Methylbenzylamine
- Alpha-Ethylbenzylamine
- Alpha-Phenylethylamine
Comparison: Alpha-Propyl-m-methylbenzylamine is unique due to the presence of both a propyl and a methyl group, which can influence its chemical reactivity and biological activity. Compared to alpha-Methylbenzylamine and alpha-Ethylbenzylamine, the propyl group provides additional steric hindrance and hydrophobicity, potentially altering its interaction with molecular targets .
Properties
Molecular Formula |
C11H17N |
|---|---|
Molecular Weight |
163.26 g/mol |
IUPAC Name |
1-(3-methylphenyl)butan-1-amine |
InChI |
InChI=1S/C11H17N/c1-3-5-11(12)10-7-4-6-9(2)8-10/h4,6-8,11H,3,5,12H2,1-2H3 |
InChI Key |
FZQMOGSNLHVEOQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1=CC=CC(=C1)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![tert-Butyl (4-methylbenzo[d]thiazol-2-yl)carbamate](/img/structure/B1499655.png)

![1-(1H-Imidazo[4,5-b]pyridin-2-yl)cyclopropanamine](/img/structure/B1499661.png)




![2-Methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B1499670.png)

![3-Methyl-2-(prop-2-yn-1-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1499672.png)
![1H-Pyrazolo[4,3-h]quinazoline-3-carboxamide, 4,5-dihydro-N,1-dimethyl-8-[[1-(methylsulfonyl)-4-piperidinyl]amino]-](/img/structure/B1499676.png)

